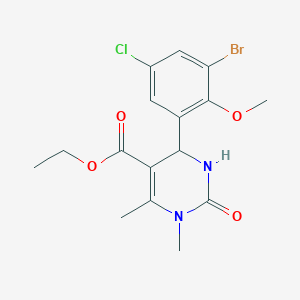![molecular formula C17H13BrN2O5 B307840 (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B307840.png)
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with the molecular formula C17H13BrN2O5 and a molecular weight of 405.2 g/mol . This compound is notable for its unique structure, which includes a bromine atom, an ethoxy group, a hydroxy group, and a nitro group attached to an indole core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(3Z)-5-BROMO-3-[(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives, such as:
2H-Indol-2-one: A simpler indole derivative with different functional groups and properties.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated compound with distinct chemical behavior
Propiedades
Fórmula molecular |
C17H13BrN2O5 |
|---|---|
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(3-ethoxy-4-hydroxy-2-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H13BrN2O5/c1-2-25-16-14(21)6-3-9(15(16)20(23)24)7-12-11-8-10(18)4-5-13(11)19-17(12)22/h3-8,21H,2H2,1H3,(H,19,22)/b12-7- |
Clave InChI |
RRONYMSCJPMPER-GHXNOFRVSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=C2C3=C(C=CC(=C3)Br)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307758.png)

![N-{4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B307761.png)
![5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B307763.png)
![5,7-dibromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307764.png)
![1-[3-(ETHYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307765.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307771.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)


